molecular formula C102H129N19O26 B12388166 FAM-Srctide

FAM-Srctide

Cat. No.: B12388166
M. Wt: 2037.2 g/mol
InChI Key: ZCLBDQAMPLFYPV-AJBNWBOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAM-Srctide is a synthetic peptide that is labeled with a fluorescent dye known as 5-carboxyfluorescein (FAM). The peptide sequence of this compound is Glycine-Glutamic acid-Glutamic acid-Proline-Leucine-Tyrosine-Tryptophan-Serine-Phenylalanine-Proline-Alanine-Lysine-Lysine-Lysine-NH2. This compound is widely used as a substrate for various protein kinases, including but not limited to Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, Src, TIE2, TrkB, VEGF-R1, and VEGF-R2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: FAM-Srctide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: FAM-Srctide primarily undergoes phosphorylation reactions when used as a substrate for protein kinases. These reactions involve the transfer of a phosphate group from adenosine triphosphate (ATP) to specific amino acid residues within the peptide.

Common Reagents and Conditions:

    Reagents: Adenosine triphosphate (ATP), protein kinases.

    Conditions: Aqueous buffer solutions, typically at physiological pH and temperature.

Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, where one or more amino acid residues have been modified by the addition of phosphate groups .

Scientific Research Applications

FAM-Srctide is extensively used in scientific research due to its fluorescent properties and its role as a kinase substrate. Some of its applications include:

Mechanism of Action

FAM-Srctide exerts its effects by serving as a substrate for protein kinases. The mechanism involves the binding of the peptide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to specific amino acid residues within the peptide. This phosphorylation event can be detected and quantified using fluorescence-based assays, as the FAM label emits light upon excitation .

Comparison with Similar Compounds

    FITC-Srctide: Similar to FAM-Srctide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.

    TAMRA-Srctide: Labeled with tetramethylrhodamine (TAMRA) and used for similar applications.

    Biotin-Srctide: Labeled with biotin for use in affinity-based assays.

Uniqueness: this compound is unique due to its specific fluorescent properties, with excitation and emission wavelengths of 494 nm and 521 nm, respectively. This makes it particularly suitable for fluorescence-based detection methods, providing high sensitivity and specificity in various assays .

Properties

Molecular Formula

C102H129N19O26

Molecular Weight

2037.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1

InChI Key

ZCLBDQAMPLFYPV-AJBNWBOWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O

Origin of Product

United States

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